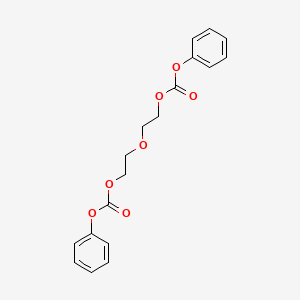
Phenyl diglycol carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl diglycol carbonate is an organic compound with the chemical formula C10H10O5. It is a carbonate ester derived from phenol and diglycolic acid. This compound is known for its applications in various fields, including polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl diglycol carbonate can be synthesized through the reaction of phenol with diglycolic acid in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. Common dehydrating agents used in this reaction include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the continuous addition of phenol and diglycolic acid into a reactor, where they react in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl diglycol carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phenol and diglycolic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.
Reduction: this compound can be reduced to form phenyl glycolate and methanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: Phenol and diglycolic acid.
Transesterification: New ester and alcohol.
Reduction: Phenyl glycolate and methanol.
Scientific Research Applications
Phenyl diglycol carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are important materials in the production of optical lenses and compact discs.
Material Science: this compound is used in the preparation of high-performance coatings and adhesives due to its excellent thermal and mechanical properties.
Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical implants.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of phenyl diglycol carbonate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of a catalyst, which lowers the activation energy required for the reaction to proceed. The molecular targets and pathways involved in these reactions include the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carbonate ester, leading to the formation of new ester bonds.
Comparison with Similar Compounds
Phenyl diglycol carbonate can be compared with other similar compounds such as:
Dimethyl carbonate: A carbonate ester used as a methylating agent and solvent. It is less reactive than this compound but is considered a green reagent due to its low toxicity.
Diallyl carbonate: Used in the production of polymers and as an acrylate agent. It has a similar structure but contains allyl groups, making it more reactive in certain chemical processes.
Poly(allyl diglycol carbonate): Known for its use in nuclear track detectors and optical lenses. It is derived from allyl diglycol carbonate and has excellent optical properties.
This compound is unique due to its specific reactivity and applications in high-performance materials and specialty chemicals.
Properties
CAS No. |
4031-91-8 |
|---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(2-phenoxycarbonyloxyethoxy)ethyl phenyl carbonate |
InChI |
InChI=1S/C18H18O7/c19-17(24-15-7-3-1-4-8-15)22-13-11-21-12-14-23-18(20)25-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
RWYCYIXEAKOSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OCCOCCOC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















